Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinoline structures are often studied for their potential pharmacological activities. This compound might exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might focus on their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might make it suitable for applications in fields such as electronics or materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding pocket. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-Hydroxyquinoline
- Quinine
- Chloroquine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which might confer unique chemical and biological properties. For example, the presence of the hydroxylamine-O-sulfonic acid group could enhance its reactivity or biological activity compared to other quinoline derivatives.
Conclusion
Hydroxylamine-O-sulfonic acid, N-(5-chloro-1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
114427-32-6 |
---|---|
Molecular Formula |
C14H16ClKN2O5S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
potassium;[(Z)-[5-chloro-1-(2,2-dimethylpropanoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H17ClN2O5S.K/c1-14(2,3)13(18)17-8-7-10(16-22-23(19,20)21)12-9(15)5-4-6-11(12)17;/h4-6H,7-8H2,1-3H3,(H,19,20,21);/q;+1/p-1/b16-10-; |
InChI Key |
DAKWAGUHWQEUFD-HYMQDMCPSA-M |
Isomeric SMILES |
CC(C)(C)C(=O)N1CC/C(=N/OS(=O)(=O)[O-])/C2=C1C=CC=C2Cl.[K+] |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=NOS(=O)(=O)[O-])C2=C1C=CC=C2Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.